molecular formula C16H16ClN3O2 B1675701 6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride CAS No. 338736-46-2

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride

Cat. No.: B1675701
CAS No.: 338736-46-2
M. Wt: 317.77 g/mol
InChI Key: AVKFOWUSTVWZQN-UHFFFAOYSA-N
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Description

Selective non-competitive antagonist at the mGlu1 receptor. Inhibits agonist induced phosphoinositide hydrolysis in vitro (IC50 = 140 nM) and in vivo following systemic administration.
LY456236 HCl is a selective mGlu1 receptor antagonist (IC50 values are 143 nM and > 10 μM for mGlu1 and mGlu5 receptors respectively). LY456236 HCl reduces hyperalgesic behavior induced by formalin in both mouse and rat with ED50 values of 28 and 16.3 mg/kg respectively.

Biochemical Analysis

Biochemical Properties

LY 456236 Hydrochloride plays a significant role in biochemical reactions, particularly as a selective antagonist of mGluR1 receptors . It interacts with these receptors and inhibits the hydrolysis of inositol phosphate . The nature of these interactions is non-competitive .

Cellular Effects

LY 456236 Hydrochloride impacts various types of cells and cellular processes. It influences cell function by inhibiting mGluR1-mediated Ca2+ mobilization in U2OS cells . This inhibition can lead to changes in cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of LY 456236 Hydrochloride involves binding interactions with mGluR1 receptors . It exerts its effects at the molecular level by inhibiting the hydrolysis of inositol phosphate . This inhibition can lead to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of LY 456236 Hydrochloride can change over time. It has been shown to be stable and does not degrade rapidly . Long-term effects on cellular function have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of LY 456236 Hydrochloride vary with different dosages in animal models. It has been shown to reduce hyperalgesic behavior induced by formalin in both mouse and rat with ED 50 values of 28 and 16.3 mg/kg respectively .

Metabolic Pathways

LY 456236 Hydrochloride is involved in the metabolic pathway of inositol phosphate . It interacts with mGluR1 receptors and inhibits the hydrolysis of inositol phosphate .

Properties

IUPAC Name

6-methoxy-N-(4-methoxyphenyl)quinazolin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2.ClH/c1-20-12-5-3-11(4-6-12)19-16-14-9-13(21-2)7-8-15(14)17-10-18-16;/h3-10H,1-2H3,(H,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVKFOWUSTVWZQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432962
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338736-46-2, 338738-57-1
Record name LY-456236
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0338736462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY 456236 HYDROCHLORIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 338736-46-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LY-456236
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EU75F68HWQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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